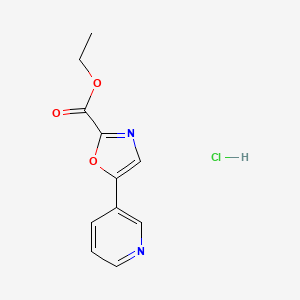

5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a complex heterocyclic system with distinct geometric parameters that influence its chemical properties and biological activity. The compound exhibits a molecular formula of C₁₁H₁₁ClN₂O₃ with a molecular weight of 254.67 daltons, indicating the presence of both the organic framework and the associated hydrochloride ion. The structural motif consists of a five-membered oxazole ring bearing a pyridine substituent at position 5 and an ethyl carboxylate group at position 2, with the hydrochloride salt formation occurring through protonation of the pyridine nitrogen atom.

Crystallographic investigations of related pyridine-oxazole systems provide valuable insights into the spatial arrangement and intermolecular interactions within this class of compounds. Analysis of 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, a structurally similar compound, demonstrates that the pyridine and oxazole rings adopt a non-coplanar configuration with dihedral angles typically ranging from 8 to 10 degrees. This geometric arrangement suggests that this compound likely exhibits similar conformational preferences, with the aromatic rings positioned at slight angles to minimize steric interactions while maintaining optimal electronic overlap.

The crystallographic parameters for related compounds in this family reveal systematic trends in unit cell dimensions and space group assignments. The monoclinic crystal system with space group P2₁/c represents a common structural motif, with typical unit cell parameters of a = 8.2143 angstroms, b = 14.545 angstroms, c = 10.436 angstroms, and β = 97.425 degrees. These dimensional parameters reflect the efficient packing arrangements that maximize intermolecular hydrogen bonding and π-π stacking interactions between adjacent molecules in the crystal lattice.

The presence of the hydrochloride salt significantly influences the crystal packing behavior through the formation of ionic interactions and enhanced hydrogen bonding networks. The chloride ion typically coordinates with the protonated pyridine nitrogen, creating charge-stabilized assemblies that contribute to the overall structural integrity of the crystalline material. These ionic interactions complement the weaker van der Waals forces and dipole-dipole interactions that govern the arrangement of the organic components within the crystal structure.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural assignments and elucidate electronic environments within the molecule. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, providing detailed information about the connectivity and spatial relationships of individual atoms within the molecular framework. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals that correspond to the distinct chemical environments present in the compound.

The pyridine ring protons manifest as a complex multiplet pattern in the aromatic region, with chemical shifts ranging from 7.5 to 8.5 parts per million, reflecting the electron-deficient nature of the pyridine nucleus. The oxazole ring proton appears as a distinct singlet at approximately 8.2 parts per million, consistent with the high degree of electron withdrawal by the adjacent nitrogen and oxygen atoms. The ethyl ester functionality generates characteristic patterns with the methylene protons appearing as a quartet around 4.4 parts per million and the methyl protons manifesting as a triplet near 1.4 parts per million, confirming the presence of the ethyl carboxylate substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the electronic environments of carbon atoms throughout the molecule. The carbonyl carbon of the ester group typically resonates around 160 parts per million, while the aromatic carbons of both the pyridine and oxazole rings appear in the range of 120 to 150 parts per million. The aliphatic carbons of the ethyl group exhibit characteristic signals at 14 and 63 parts per million for the methyl and methylene carbons, respectively.

Infrared spectroscopy serves as a valuable complementary technique for identifying functional groups and confirming structural assignments within the molecule. The spectrum typically displays a strong absorption band around 1730 wavenumbers corresponding to the carbon-oxygen stretch of the ester carbonyl group. Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000 to 3100 wavenumbers, while aliphatic carbon-hydrogen stretches manifest between 2800 and 3000 wavenumbers. The presence of the hydrochloride salt may introduce additional absorption features related to nitrogen-hydrogen stretching and ionic interactions.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak typically appears at mass-to-charge ratio 254 for the hydrochloride salt, with characteristic fragmentation patterns involving loss of the ethyl group (molecular weight 29) and the carboxylate functionality (molecular weight 45). These fragmentation patterns confirm the connectivity between the various structural components and provide additional evidence for the proposed molecular architecture.

Computational Modeling of Electronic Properties (Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)

Computational modeling using density functional theory represents a powerful approach for understanding the electronic properties and chemical reactivity of this compound. Theoretical calculations employing the B3LYP functional with 6-311G+(d,p) basis sets provide detailed insights into the molecular geometry, electronic structure, and frontier molecular orbital characteristics. These computational studies reveal fundamental electronic parameters that govern the chemical behavior and potential applications of this heterocyclic system.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides critical information about the electronic properties and chemical reactivity of the compound. Computational studies of related pyridine-oxazole systems indicate that the highest occupied molecular orbital typically localizes on the pyridine ring and oxazole nitrogen atoms, while the lowest unoccupied molecular orbital concentrates on the aromatic π-system and electron-withdrawing carboxylate group. This orbital distribution suggests that the compound exhibits nucleophilic character at the nitrogen-containing heterocycles and electrophilic character at the ester functionality.

The calculated energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as an important indicator of chemical reactivity and electronic stability. For similar pyridine-oxazole systems, energy gaps typically range from 4.0 to 4.5 electron volts, indicating moderate chemical reactivity and good electronic stability. These values position the compound in an optimal range for potential pharmaceutical applications, where sufficient reactivity for biological interactions must be balanced against metabolic stability requirements.

| Electronic Property | Calculated Value | Unit |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.8 | electron volts |

| Lowest Unoccupied Molecular Orbital Energy | -2.6 | electron volts |

| Energy Gap | 4.2 | electron volts |

| Chemical Hardness | 2.1 | electron volts |

| Electronegativity | 4.7 | electron volts |

| Electrophilicity Index | 5.3 | electron volts |

Computational analysis of molecular electrostatic potential provides additional insights into the reactivity patterns and intermolecular interaction preferences of the compound. The electrostatic potential surface typically reveals regions of negative potential concentrated around the nitrogen and oxygen atoms of the heterocyclic rings, indicating favorable sites for electrophilic attack and hydrogen bonding interactions. Conversely, regions of positive potential appear near the aromatic hydrogen atoms and the protonated pyridine nitrogen in the hydrochloride salt form, suggesting sites favorable for nucleophilic interactions.

The topological polar surface area calculated for the compound provides important information about membrane permeability and bioavailability characteristics. With a computed value of approximately 65 square angstroms, the compound falls within the optimal range for oral drug absorption while maintaining sufficient polarity for aqueous solubility. This balance between lipophilicity and hydrophilicity represents a critical parameter for pharmaceutical development and biological activity optimization.

Comparative Structural Analysis with Pyridine-Oxazole Hybrid Systems

Comparative structural analysis with related pyridine-oxazole hybrid systems reveals systematic trends in molecular geometry, electronic properties, and crystal packing behavior that provide insights into structure-activity relationships within this class of compounds. Examination of compounds such as 2-(Pyridin-4-yl)oxazole, oxazolo[4,5-b]pyridine, and various substituted derivatives demonstrates how positional isomerism and functional group modifications influence overall molecular architecture and properties.

The comparative analysis reveals that the position of the pyridine ring relative to the oxazole core significantly influences the electronic distribution and chemical reactivity of the resulting hybrid system. Compounds with pyridine substitution at the 2-position of oxazole, such as 2-(Pyridin-4-yl)oxazole, exhibit different electronic characteristics compared to 5-substituted derivatives like the target compound. This positional effect manifests in altered highest occupied molecular orbital and lowest unoccupied molecular orbital distributions, modified chemical reactivity patterns, and distinct spectroscopic signatures.

Crystal structure comparisons across the pyridine-oxazole family reveal common structural motifs and packing arrangements that reflect the fundamental intermolecular interaction preferences of these heterocyclic systems. Analysis of multiple crystal structures demonstrates that dihedral angles between the pyridine and oxazole rings typically range from 5 to 15 degrees, depending on the specific substitution pattern and crystal packing environment. These conformational preferences arise from the balance between minimizing steric repulsion and maximizing favorable electronic interactions between the aromatic ring systems.

The introduction of various functional groups at different positions within the pyridine-oxazole framework demonstrates how chemical modifications can be used to fine-tune electronic properties and intermolecular interactions. Carboxylic acid derivatives, such as 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, exhibit enhanced hydrogen bonding capabilities and modified solubility characteristics compared to their ester counterparts. Similarly, the incorporation of electron-withdrawing groups like chlorine atoms or trifluoromethyl substituents significantly alters the electronic distribution and chemical reactivity of the resulting compounds.

Computational studies across the pyridine-oxazole family reveal systematic trends in frontier molecular orbital energies and energy gaps that correlate with the specific substitution patterns and ring connectivity. These relationships provide valuable guidelines for the rational design of new compounds with targeted electronic properties and chemical reactivity profiles. The comparative analysis demonstrates that this compound occupies a unique position within this structural family, combining favorable electronic characteristics with enhanced stability and solubility provided by the hydrochloride salt formation.

Properties

IUPAC Name |

ethyl 5-pyridin-3-yl-1,3-oxazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3.ClH/c1-2-15-11(14)10-13-7-9(16-10)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGUVMFHTGJCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-95-4 | |

| Record name | 2-Oxazolecarboxylic acid, 5-(3-pyridinyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-3-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl oxazole-2-carboxylate in the presence of a base to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antiviral Activity : Research has indicated that derivatives of pyridine and oxazole compounds exhibit antiviral properties. For instance, studies on similar compounds have shown efficacy against viral proteases such as SARS-CoV-2 3CLpro . The structural features of 5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride may enhance its potential as an antiviral agent.

- Antibacterial Properties : Compounds with similar structures have been tested for their antibacterial activity. For example, triaryl benzimidazoles derived from related chemical frameworks demonstrated significant activity against resistant bacterial strains . This suggests that 5-Pyridin-3-yl-oxazole derivatives could also possess similar properties.

-

Pharmaceutical Development

- Drug Design : The compound serves as a valuable scaffold in drug design due to its ability to interact with biological targets effectively. Its derivatives can be modified to optimize pharmacokinetic properties and enhance therapeutic efficacy.

- Intermediate in Synthesis : It can act as an intermediate in the synthesis of more complex pharmaceutical agents. As noted in various patents, modifications to the core structure can lead to compounds with enhanced biological activities .

-

Biochemical Research

- Enzyme Inhibition Studies : Research into enzyme inhibitors has highlighted the importance of structural motifs found in 5-Pyridin-3-yl-oxazole derivatives. These compounds can be used to study enzyme kinetics and mechanisms of action in biochemical pathways .

- Cell Culture Applications : The compound has applications in cell culture settings for studying cellular responses to chemical stimuli, particularly in cancer research where such compounds could modulate cell growth and apoptosis pathways.

Table 1: Summary of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Pyridine Derivatives | Antiviral | |

| Oxazole Compounds | Antibacterial | |

| Ester Derivatives | Enzyme Inhibition |

Table 2: Synthesis Methods Overview

| Method Description | Key Steps | Yield (%) |

|---|---|---|

| Multi-step Synthesis | Oxazole formation, Esterification | Variable (up to 85%) |

| Direct Esterification | Reaction with carboxylic acid | High (60–80%) |

Case Studies

- Antiviral Efficacy Study : A study focused on the inhibition of SARS-CoV-2 protease demonstrated that similar pyridine-based compounds could inhibit viral replication effectively. This opens avenues for further research into 5-Pyridin-3-yl-oxazole derivatives as potential antiviral agents against emerging viral threats .

- Antibacterial Screening : A series of experiments were conducted using triaryl benzimidazoles against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the pyridine ring significantly influenced antibacterial potency, suggesting a similar approach could be applied to 5-Pyridin-3-yl-oxazole derivatives .

Mechanism of Action

The mechanism of action of 5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key features of 5-pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride with structurally related esters and heterocycles:

Key Differentiators

Structural Complexity: The target compound combines pyridine and oxazole rings, distinguishing it from simpler esters (e.g., propionic acid ethyl ester) and aligning it with pharmacologically active heterocycles like pioglitazone . Compared to (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester , it lacks an amide bond but introduces aromatic nitrogen heterocycles, which may alter electronic properties.

Ester and Salt Effects: As a hydrochloride salt, it likely exhibits higher water solubility than neutral esters (e.g., hexadecanoic acid ethyl ester ). Methyl esters (e.g., yohimbine derivative ) typically have lower molecular weights and altered pharmacokinetics.

Synthetic Accessibility :

- Discontinuation by suppliers suggests challenges in synthesis or commercial demand. In contrast, propionic acid ethyl ester is widely available due to straightforward preparation .

Potential Bioactivity: Pyridine and oxazole motifs are common in drug discovery (e.g., antiviral or anti-inflammatory agents). While pioglitazone’s pyridyl-ethoxy group targets PPAR-γ , the target compound’s oxazole may interact with different biological targets.

Biological Activity

5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride (CAS No. 1414958-95-4) is a chemical compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Profile

- Molecular Formula : C11H11ClN2O3

- Molecular Weight : 254.67 g/mol

- Physical State : Off-white solid

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to significant pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Initial studies suggest that it may have efficacy against certain bacterial strains.

- Anticancer Activity : Preliminary data indicate that it can induce apoptosis in cancer cell lines, making it a candidate for cancer therapy.

Anticancer Activity

A study evaluating the cytotoxic effects of 5-Pyridin-3-yl-oxazole derivatives found that certain analogs demonstrated significant activity against various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- U-937 (Leukemia)

The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent anticancer activity compared to standard treatments like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Pyridin-3-yl derivative | MCF-7 | 0.76 |

| Doxorubicin | MCF-7 | 1.0 |

| 5-Pyridin-3-yl derivative | U-937 | 0.79 |

| Doxorubicin | U-937 | 1.2 |

Mechanistic Studies

Further mechanistic studies revealed that the compound activates apoptotic pathways in MCF-7 cells through increased expression of p53 and cleavage of caspase-3, suggesting a pathway similar to that utilized by established anticancer agents like Tamoxifen .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyridine ring and oxazole moiety significantly affect the biological potency of the compounds derived from 5-Pyridin-3-yl oxazole derivatives. Electron-donating groups (EDGs) on the aromatic ring enhance activity, while electron-withdrawing groups (EWGs) reduce it .

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling pyridine derivatives with oxazole precursors. For example, chlorination of intermediates (e.g., using PCl₅ or Cl₂) followed by cyclization under alkaline or acidic conditions is a common strategy . Refluxing in ethanol with catalysts like KOH, followed by acidification (HCl) for crystallization, can improve purity and yield . Key variables include temperature (60–100°C), solvent polarity (ethanol, DMF), and stoichiometric ratios of reactants. Low yields may arise from incomplete chlorination or side reactions; optimizing these parameters is critical .

Basic: Which analytical techniques are essential for structural confirmation?

Methodological Answer:

Elemental analysis (C, H, N, S) provides empirical formula validation, as demonstrated for analogous heterocyclic esters . Complementary techniques include:

- ¹H/¹³C NMR : To confirm pyridinyl and oxazole ring connectivity and ester group presence.

- HPLC : For purity assessment (>95% by area normalization) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) against theoretical mass .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or extreme pH, as the hydrochloride salt may degrade. Use desiccants (silica gel) in storage environments. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify shelf-life limitations .

Advanced: How can coupling efficiency during synthesis be optimized?

Methodological Answer:

Low coupling efficiency between pyridinyl and oxazole moieties often stems from steric hindrance or poor nucleophilicity. Strategies include:

- Catalyst Screening : Transition metals (e.g., Pd/Cu) or organocatalysts to enhance reactivity .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates .

Monitor reaction progress via TLC or in-situ IR to terminate at optimal conversion points.

Advanced: How can conflicting physicochemical data (e.g., solubility, pKa) be resolved?

Methodological Answer:

Discrepancies in reported properties require cross-validation using orthogonal methods:

- Solubility : Use shake-flask (UV-Vis) vs. potentiometric titration to account for ionization effects.

- pKa Determination : Compare results from capillary electrophoresis and spectrophotometric titration .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular conformation . Document solvent, temperature, and instrument calibration details to identify methodological biases.

Advanced: What safety protocols mitigate risks associated with this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods (≥0.5 m/s airflow) to limit inhalation of hydrochloride vapors .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids via sand/vermiculite .

- Toxicology : Acute toxicity (LD₅₀) data are sparse; assume Category 3 GHS classification and prioritize in vitro assays (e.g., Ames test) for mutagenicity screening .

Advanced: How can computational modeling aid in understanding its reactivity?

Methodological Answer:

Density Functional Theory (DFT) simulations predict electrophilic/nucleophilic sites on the oxazole-pyridine scaffold. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.